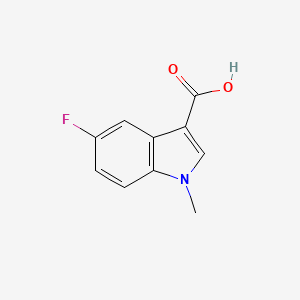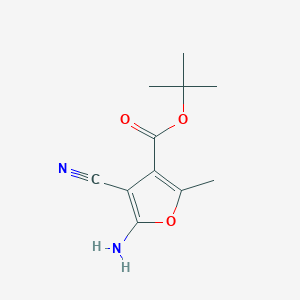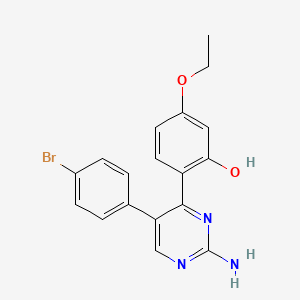
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O6 and its molecular weight is 502.572. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis The core structure of this compound, featuring a purine fused-ring system, highlights its relevance in the synthesis of nucleoside analogues and potential pharmaceutical applications. Research by Karczmarzyk et al. (1995) on similar compounds underscores the importance of the purine skeleton's planarity and the conformational preferences of attached groups like morpholine, which can influence the molecule's biological activity (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995). These structural insights are vital for designing molecules with targeted biological functions.
Crystallographic Studies and Molecular Interactions Crystallographic analysis offers profound insights into intermolecular interactions and structural stability, critical for understanding how such compounds might interact with biological targets. For instance, Karczmarzyk et al. (1997) detailed the crystal structure of a related compound, elucidating the purine system's geometry and the aminoalkyl side chain's conformation, which is crucial for binding affinity and specificity (Karczmarzyk & Pawłowski, 1997). Such structural analyses are indispensable for the rational design of new drugs and understanding molecular mechanisms of action.
Derivative Synthesis and Potential Applications Further chemical exploration and synthesis of derivatives expand the utility and potential applications of the base compound. Research into bromophenols and brominated derivatives from red algae, as discussed by Ma et al. (2007), reveals the diversity of natural products' structures and their synthetic analogues, showcasing the breadth of chemical modifications possible for enhancing biological activity (Ma et al., 2007). These methodologies not only contribute to the chemical understanding of such compounds but also pave the way for new therapeutic agents.
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O6/c1-27-21-20(22(32)28(2)24(27)33)30(15-17(31)16-36-19-7-5-18(34-3)6-8-19)23(26-21)25-9-4-10-29-11-13-35-14-12-29/h5-8,17,31H,4,9-16H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHFGXRFUMJKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

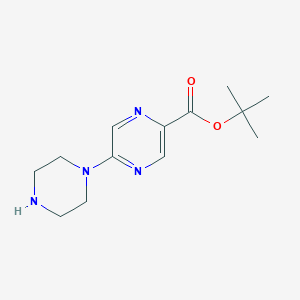
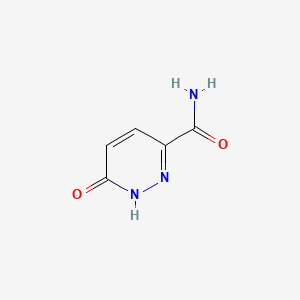

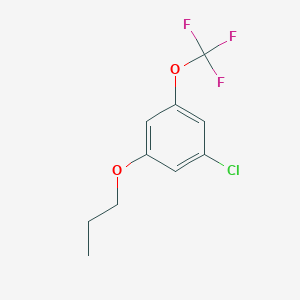
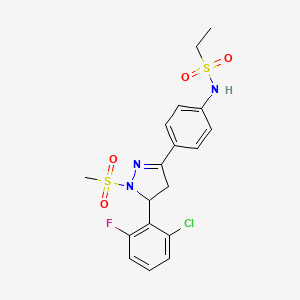
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)


![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
